Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate CAS number properties
Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate CAS number properties
Executive Summary
Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate (CAS 178114-28-8) is a specialized 1,3-dicarbonyl building block used primarily in the synthesis of nitrogen-containing heterocycles. Structurally, it features a
This guide provides a rigorous analysis of its physicochemical properties, synthesis protocols, and downstream applications, designed for researchers requiring high-fidelity data for experimental planning.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The compound exists in a dynamic equilibrium between its diketo and enol forms, heavily favoring the enol tautomer in solution due to intramolecular hydrogen bonding and conjugation with the ester carbonyl.
Table 1: Core Technical Specifications
| Property | Specification |
| IUPAC Name | Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate |
| Common Synonyms | 4-(2-Nitrophenyl)-2,4-dioxobutanoic acid ethyl ester; Ethyl 2-nitrobenzoylpyruvate |
| CAS Number | 178114-28-8 |
| Molecular Formula | C |
| Molecular Weight | 265.22 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 89–90 °C [1] |
| Solubility | Soluble in DMSO, DMF, EtOAc, CHCl |
| pKa (Predicted) | ~6.5 (Active methylene proton) |
Synthesis & Manufacturing Protocol
The industrial and laboratory standard for synthesizing this compound is the Claisen Condensation of 2-nitroacetophenone with diethyl oxalate. This reaction requires anhydrous conditions to prevent ester hydrolysis.
Reagents & Stoichiometry[6]
-
Substrate: 2-Nitroacetophenone (1.0 equiv)
-
Electrophile: Diethyl oxalate (1.2 equiv)
-
Base: Sodium ethoxide (NaOEt) (1.2–1.5 equiv)
-
Solvent: Anhydrous Ethanol (EtOH) or Toluene
Step-by-Step Methodology
-
Base Preparation: In a flame-dried 3-neck flask under N
, dissolve sodium metal in anhydrous ethanol to generate fresh NaOEt. Alternatively, use commercial 21% NaOEt/EtOH solution. -
Condensation: Cool the solution to 0–5 °C. Add diethyl oxalate dropwise.
-
Addition: Add a solution of 2-nitroacetophenone in dry ethanol dropwise over 30 minutes. The solution will turn dark yellow/orange, indicating enolate formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate (the sodium salt of the diketo ester) often forms.
-
Quench & Isolation: Pour the reaction mixture into ice-cold dilute HCl (1M). Vigorous stirring is required to protonate the enolate. The product typically precipitates as a solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Hexane to yield yellow needles.
Mechanistic Pathway (Visualization)
Figure 1: Claisen condensation pathway for the synthesis of CAS 178114-28-8.
Reactivity Profile & Applications
The chemical versatility of Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate stems from its three reactive centers: the nitro group (reducible), the 1,3-diketone (nucleophilic/electrophilic), and the ester (electrophilic).
Reductive Cyclization (Quinoline Synthesis)
The most critical application is the synthesis of 4-hydroxyquinoline-2-carboxylates . Upon reduction of the nitro group to an amine (using H
-
Reagents: H
(1 atm), 10% Pd/C, EtOH. -
Outcome: Ethyl 4-hydroxyquinoline-2-carboxylate.
-
Significance: Precursor for kynurenic acid derivatives (neuroprotective agents).
Heterocycle Formation (Pyrazoles & Isoxazoles)
Reaction with binucleophiles yields 5-membered heterocycles:
-
Hydrazine (NH
NH ): Yields Ethyl 5-(2-nitrophenyl)pyrazole-3-carboxylate. -
Hydroxylamine (NH
OH): Yields Ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate.
Application Workflow
Figure 2: Divergent synthesis pathways yielding pharmacologically active scaffolds.
Analytical Characterization
To validate the identity of the synthesized compound, researchers should look for the following spectral signatures. Note: Data is based on analogous 2,4-dioxobutanoate esters [2].
H NMR Spectroscopy (400 MHz, CDCl )
The spectrum is dominated by the enol tautomer .
-
14.5–15.0 ppm (s, 1H): Enolic -OH (exchangeable with D
O). Highly deshielded due to intramolecular H-bonding. - 8.1–7.5 ppm (m, 4H): Aromatic protons of the 2-nitrophenyl group.
- 7.0 ppm (s, 1H): Vinyl proton (=CH-) of the enol form.
-
4.4 ppm (q, 2H): Ethyl ester methylene (-OCH
-). -
1.4 ppm (t, 3H): Ethyl ester methyl (-CH
).[1]
Note: The keto form (showing a methylene singlet at ~4.0 ppm) is usually minor (<10%) in non-polar solvents.
Infrared (IR) Spectroscopy[9]
-
1730–1740 cm
: Ester C=O stretch. -
1600–1640 cm
: Chelated Keto C=O / C=C stretch (broad, strong). -
1520 & 1350 cm
: NO asymmetric and symmetric stretches (diagnostic).
Safety & Handling (EHS)
While specific toxicological data for this CAS is limited, it should be handled as a Category 2 Skin/Eye Irritant based on its functional groups.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is moisture-sensitive; hydrolysis of the ester or decarboxylation can occur upon prolonged exposure to humid air.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Akbarzadeh, T., et al. (2014). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. Retrieved from [Link]
-
LookChem. (n.d.). 4-(2-nitrophenyl)-2,4-dioxobutanoic acid ethyl ester Datasheet. Retrieved from [Link]
